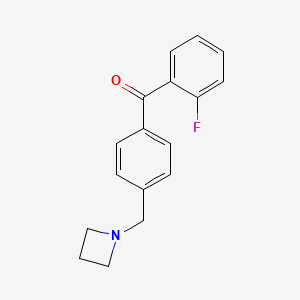

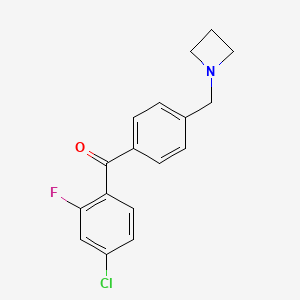

![molecular formula C19H28N2O3 B1325625 5-[4-(4-甲基哌嗪甲基)苯基]-5-氧代戊酸乙酯 CAS No. 898763-60-5](/img/structure/B1325625.png)

5-[4-(4-甲基哌嗪甲基)苯基]-5-氧代戊酸乙酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of ethyl oxovalerate derivatives typically involves condensation reactions with various reagents. For instance, ethyl 3-ethoxymethylene-2,4-dioxovalerate (EMDV) reacts with different amines and hydrazines to produce a range of heterocyclic compounds . The reaction conditions, such as the presence of acidic or neutral conditions, can lead to the formation of different products, as seen in the synthesis of pyrrolo[1,2-a]quinazoline and pyrrolo[1,2-a]benzothiazoline derivatives . Similarly, the reaction with monosubstituted hydrazines can yield pyrazole derivatives . These reactions suggest that the synthesis of Ethyl 5-[4-(4-methylpiperazinomethyl)phenyl]-5-oxovalerate would likely involve a condensation step with a suitable amine or hydrazine derivative.

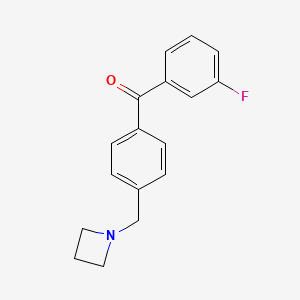

Molecular Structure Analysis

The molecular structure of ethyl oxovalerate derivatives is characterized by the presence of a 2,4-dioxovalerate moiety, which can be further modified to introduce various functional groups. The structure of the compound would include a piperazinomethylphenyl group attached to the 5-position of the oxovalerate, indicating a complex heterocyclic system. The molecular structure of related compounds, such as ethyl 4-(substituted phenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate, shows the versatility of the oxovalerate moiety in forming diverse heterocyclic rings .

Chemical Reactions Analysis

The chemical reactions of ethyl oxovalerate derivatives are influenced by the substituents present on the molecule. For example, photolysis of ethyl 5-oxo-2-phenyl-2,5-dihydroisoxazole-4-carboxylate in amines and alcohols leads to two competing pathways: reversible photoisomerisation to a ketene and loss of carbon dioxide to form a singlet imino-carbene . This indicates that ethyl oxovalerate derivatives can undergo photochemical reactions, which may be relevant for the compound if it possesses a similar structure.

Physical and Chemical Properties Analysis

The physical and chemical properties of ethyl oxovalerate derivatives are determined by their molecular structure. The presence of different substituents can affect properties such as solubility, boiling point, and reactivity. For instance, the introduction of a piperazinomethylphenyl group would likely increase the molecular weight and complexity of the compound, potentially affecting its solubility and boiling point. The reactivity of the compound would also be influenced by the presence of the piperazine ring, which is known to be a versatile moiety in medicinal chemistry.

科学研究应用

合成和化学性质

- 5-[4-(4-甲基哌嗪甲基)苯基]-5-氧代戊酸乙酯已在合成复杂有机化合物方面得到研究。例如,研究表明合成了恶二唑和恶唑烷酮等相关化合物,突出了它们的结构和振动光谱分析 (Kara et al., 2021)。这证明了该化合物与有机合成领域的相关性及其作为更复杂分子的构建模块的潜力。

生物活性

- 相关化合物已被合成并测试其抗幼虫激素活性等生物活性,表明其在害虫控制和农业应用中的潜在用途 (Furuta et al., 2006)。这表明 5-[4-(4-甲基哌嗪甲基)苯基]-5-氧代戊酸乙酯也可能在生物系统中具有类似的应用。

分子和晶体结构分析

- 已经对类似化合物进行了研究以了解它们的分子和晶体结构,这对于预测它们与生物系统的反应性和相互作用至关重要 (Ahmed et al., 2016)。这种类型的研究在药物设计和材料科学中至关重要,其中了解分子结构是预测功能的关键。

疾病治疗应用

- 结构相似的化合物已被探索其在治疗疾病方面的潜力。例如,对喹啉-3-甲酰胺拉喹莫德的研究说明了其合成及其在治疗多发性硬化症中的潜在应用 (Jansson et al., 2006)。这表明 5-[4-(4-甲基哌嗪甲基)苯基]-5-氧代戊酸乙酯可能是药理学中类似研究的候选者。

新型治疗剂的开发

- 5-(4-氯苯基)-3-甲基-1-苯基-1H-吡唑-4-羧酸乙酯的合成(一种结构略有不同的化合物)导致了对其作为治疗剂的潜力的研究,包括其抗菌活性 (Achutha et al., 2017)。这强调了 5-[4-(4-甲基哌嗪甲基)苯基]-5-氧代戊酸乙酯在开发新药中的潜力。

属性

IUPAC Name |

ethyl 5-[4-[(4-methylpiperazin-1-yl)methyl]phenyl]-5-oxopentanoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H28N2O3/c1-3-24-19(23)6-4-5-18(22)17-9-7-16(8-10-17)15-21-13-11-20(2)12-14-21/h7-10H,3-6,11-15H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WOIPOGHZFWHHGY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CCCC(=O)C1=CC=C(C=C1)CN2CCN(CC2)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H28N2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90643006 |

Source

|

| Record name | Ethyl 5-{4-[(4-methylpiperazin-1-yl)methyl]phenyl}-5-oxopentanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90643006 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

332.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 5-[4-(4-methylpiperazinomethyl)phenyl]-5-oxovalerate | |

CAS RN |

898763-60-5 |

Source

|

| Record name | Ethyl 4-[(4-methyl-1-piperazinyl)methyl]-δ-oxobenzenepentanoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=898763-60-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl 5-{4-[(4-methylpiperazin-1-yl)methyl]phenyl}-5-oxopentanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90643006 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

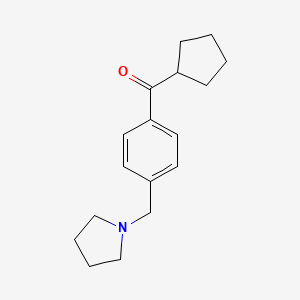

![Ethyl 7-oxo-7-[(4-pyrrolidinomthyl)phenyl]heptanoate](/img/structure/B1325551.png)

![Ethyl 8-oxo-8-[(4-pyrrolidinomthyl)phenyl]octanoate](/img/structure/B1325552.png)